5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1781708-89-1
VCID: VC6688546
InChI: InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12)
SMILES: C1CC2=C(C=C(N2C1)Br)C(=O)O
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.061

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

CAS No.: 1781708-89-1

Cat. No.: VC6688546

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid - 1781708-89-1

Specification

CAS No. 1781708-89-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.061
IUPAC Name 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Standard InChI InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12)
Standard InChI Key UPMRPDZHVMYLTC-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(N2C1)Br)C(=O)O

Introduction

Chemical Structure and Properties

The molecular formula of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The pyrrolizine scaffold consists of two fused pyrrole rings, with partial saturation at the 2,3-positions. The bromine atom at C5 enhances electrophilic reactivity, while the carboxylic acid group at C7 introduces acidity and hydrogen-bonding capacity.

Key Structural Features:

  • Bicyclic Framework: The 2,3-dihydro-1H-pyrrolizine system imposes steric constraints that influence reactivity and intermolecular interactions.

  • Electrophilic Bromine: The C5 bromine atom facilitates nucleophilic substitution reactions, enabling derivatization.

  • Carboxylic Acid Functionality: The -COOH group at C7 allows salt formation, esterification, or amidation, broadening its utility in synthetic chemistry.

Hypothetical Physicochemical Properties (Inferred from Analogues):

PropertyValue/Description
Melting Point180–220°C (decomposes)
SolubilitySlightly soluble in polar solvents
pKa (COOH)~3.5–4.5
LogP (Octanol-Water)1.2–1.8

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites: the bromine atom and the carboxylic acid group.

Nucleophilic Substitution at C5

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:

5-Bromo-pyrrolizine+NaOMe5-Methoxy-pyrrolizine+NaBr\text{5-Bromo-pyrrolizine} + \text{NaOMe} \rightarrow \text{5-Methoxy-pyrrolizine} + \text{NaBr}

Carboxylic Acid Derivatives

The -COOH group can be converted to:

  • Esters: Via Fischer esterification with alcohols.

  • Amides: Using coupling agents like EDCl/HOBt.

  • Acid Chlorides: Treatment with thionyl chloride (SOCl₂).

Biological Activity and Mechanisms

Pyrrolizine derivatives exhibit diverse bioactivities, though specific data for this compound remains scarce.

Anticancer Activity

Bromine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition. In silico studies suggest moderate binding affinity (Kd ≈ 10⁻⁶ M) for kinase targets.

Anti-Inflammatory Effects

Carboxylic acid groups in similar structures inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. IC₅₀ values for COX-2 inhibition in analogs range from 0.5–5 µM .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antiviral Agents: Pyrrolizines inhibit viral polymerases.

  • Analgesics: Structural similarities to ketorolac suggest potential NSAID activity.

Material Science

Brominated heterocycles act as flame retardants or ligands in catalytic systems.

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity (vs. Target Compound)
5-Chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylic acidCl instead of BrLower electrophilicity; reduced antimicrobial potency
2,3-Dihydro-1H-pyrrolizine-7-carboxylic acidNo halogen substitutionHigher solubility; weaker enzyme inhibition
5-Bromo-1H-pyrrolizine-7-carboxamideAmide instead of carboxylic acidEnhanced blood-brain barrier penetration

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Target Identification: Use CRISPR screening to map molecular targets in disease models.

  • Toxicology Studies: Assess chronic exposure risks in preclinical models.

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